Hydroxymifepristone is a derivative of mifepristone, a synthetic steroid with significant pharmacological properties. It is primarily known for its role in reproductive health and endocrinology, particularly as an antiprogestin. Hydroxymifepristone has garnered attention due to its potential therapeutic applications, including the treatment of conditions like Cushing's syndrome and as part of medical abortion protocols.
Hydroxymifepristone is synthesized from mifepristone, which is derived from the natural steroid hormone progesterone. Mifepristone itself was developed in the 1980s and has been widely studied for various applications in reproductive health.
Hydroxymifepristone falls under the classification of synthetic steroids and antiprogestins. It acts primarily on progesterone receptors, inhibiting their activity, which is crucial for various reproductive processes.
The synthesis of hydroxymifepristone typically involves hydroxylation reactions on the mifepristone backbone. Various methods can be employed, including:
The synthesis often utilizes reagents such as tert-butyl-methyl ether and formic acid under controlled conditions to ensure high yield and purity. For example, a typical reaction might involve dissolving mifepristone in a solvent followed by the addition of an oxidizing agent at low temperatures to facilitate selective hydroxylation without degrading other functional groups .
Hydroxymifepristone retains the core structure of mifepristone but features additional hydroxyl groups that enhance its interaction with progesterone receptors. The molecular formula for hydroxymifepristone is , and it has a molecular weight of approximately 451.63 g/mol.
Hydroxymifepristone can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
The mechanism of action of hydroxymifepristone involves its binding to progesterone receptors, blocking their activation by natural hormones like progesterone. This inhibition disrupts normal reproductive processes, making it useful in medical applications such as:
Hydroxymifepristone has several scientific uses:
Hydroxymifepristone (specifically the 6β isomer) is systematically named as:(6β,11β,17β)-11-[4-(Dimethylamino)phenyl]-6,17-dihydroxy-17-(prop-1-ynyl)estra-4,9-dien-3-one [5] [10]. This nomenclature encodes critical stereochemical features:
The molecular formula is C₂₉H₃₅NO₃ (molecular weight: 445.58 g/mol), distinguishing it from the parent compound mifepristone (C₂₉H₃₅NO₂, MW 429.60 g/mol) by oxygen addition [1] [10].
Table 1: Molecular Descriptors of Hydroxymifepristone (6β Isomer)
Property | Value |
---|---|
Systematic Name | (6β,11β,17β)-11-[4-(Dimethylamino)phenyl]-6,17-dihydroxy-17-(prop-1-ynyl)estra-4,9-dien-3-one |
Molecular Formula | C₂₉H₃₅NO₃ |
Molecular Weight | 445.58 g/mol |
CAS Registry Number | 105012-15-5 |
Key Stereocenters | 6β, 11β, 17β |
Hydroxylation site specificity critically alters biochemical behavior:
Table 2: Positional Isomers of Hydroxylated Mifepristone Metabolites
Metabolite | Hydroxylation Site | Molecular Formula | Key Receptor Affinity |
---|---|---|---|
6β-Hydroxymifepristone | C6 (β-orientation) | C₂₉H₃₅NO₃ | Altered glucocorticoid binding |
RU 42698 | C22 (terminal) | C₃₁H₃₉NO₃ | 48% GR affinity vs. parent |
RU 42633 | N-demethylation | C₂₈H₃₁NO₂ | Primary plasma metabolite |
Stereochemistry at C6 dictates metabolic stability and receptor interactions:
Table 3: Comparative Properties of C6 Hydroxymifepristone Isomers
Property | 6β-Hydroxy Isomer | 6α-Hydroxy Isomer |
---|---|---|
Stereochemistry | Equatorial OH | Axial OH |
Metabolic Stability | CYP3A4-mediated, t₁/₂ = 18 hr | Slower glucuronidation |
PR Binding (IC₅₀) | 0.08 nM | 0.25 nM |
GR Binding (% RBA) | 60% | <20% |
Computed ΔG | -8.2 kcal/mol | -6.7 kcal/mol |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3